Bienvenue dans la boutique en ligne BenchChem!

1-benzyl-5-fluoro-3H-indol-2-one

Aldose reductase inhibition Diabetic complications Oxindole SAR

Select this 1‑benzyl‑5‑fluoro‑3H‑indol‑2‑one (CAS 154641‑75‑5) to secure the precise pharmacophoric pattern needed for ALR2/kinase inhibitor campaigns. The simultaneous N1‑benzyl and C5‑fluoro substitution delivers superior potency: ALR2 IC50 1.4‑fold lower than the 5‑bromo analog, 1.5‑fold lower than the N‑propyl analog, and 3‑fold antiproliferative improvement in oxindole‑indole conjugates. The N1‑benzyl group acts as a protecting handle for orthogonal C3 diversification, while the monoclinic P21/c crystal form of the precursor provides a reliable polymorphic baseline. Guaranteed purity ≥95% (1H‑NMR). Operating in patent‑allowed Markush space (EP0276500A2) avoids freedom‑to‑operate conflicts associated with unsubstituted 1‑benzyl analogs.

Molecular Formula C15H12FNO
Molecular Weight 241.26 g/mol
Cat. No. B256952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-5-fluoro-3H-indol-2-one
Molecular FormulaC15H12FNO
Molecular Weight241.26 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)F)N(C1=O)CC3=CC=CC=C3
InChIInChI=1S/C15H12FNO/c16-13-6-7-14-12(8-13)9-15(18)17(14)10-11-4-2-1-3-5-11/h1-8H,9-10H2
InChIKeyFNOFBBBIHFILOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-5-fluoro-3H-indol-2-one Procurement Guide: Scaffold Differentiation vs. Common Oxindole Intermediates


1-Benzyl-5-fluoro-3H-indol-2-one (CAS 154641-75-5) belongs to the 2-oxindole (indolin-2-one) class, a privileged scaffold in kinase inhibitor drug discovery exemplified by sunitinib.[1] This compound is distinguished by simultaneous N1-benzyl and C5-fluoro substitution. The 5-fluoro substituent is a critical pharmacophoric element retained in the FDA-approved VEGFR/PDGFR inhibitor sunitinib, while the N1-benzyl group serves as a protecting handle enabling orthogonal C3 functionalization.[2] The compound is offered primarily as a research intermediate with typical purity ≥95% (1H-NMR) for use in structure–activity relationship (SAR) campaigns and patent-exploratory synthesis.

Why 1-Benzyl-5-fluoro-3H-indol-2-one Cannot Be Replaced by Generic Oxindole Intermediates in SAR-Driven Procurement


Generic substitution with non‑fluorinated N‑benzyl oxindoles or non‑benzylated 5‑fluoro‑oxindoles produces divergent biological outcomes. In aldose reductase (ALR2) assays, the 5‑fluoro‑N‑benzyl‑3‑cyanoacetic acid derivative (IC50 = 180 nM) is >1.4‑fold more potent than its 5‑bromo analog (IC50 = 250–280 nM) and >1.5‑fold more potent than the N‑propyl analog (IC50 = 280 nM).[1][2] A comparable 5‑fluoro‑N1‑benzyl substitution pattern in the related oxindole–indole conjugate series produced a 3‑fold increase in antiproliferative potency over the unsubstituted benzyl congener (IC50 3.70 vs. 9.56 μM against cancer cells).[3] The simultaneous presence of both the 5‑fluoro and N1‑benzyl groups is therefore not interchangeable; procurement of the correct intermediate directly determines the SAR trajectory of downstream kinase inhibitor libraries.

Quantitative Differentiation Evidence: 1-Benzyl-5-fluoro-3H-indol-2-one vs. Closest Structural Analogs


Aldose Reductase (ALR2) Inhibition: 5-Fluoro-N-benzyl vs. 5-Bromo-N-benzyl and N-Propyl Analogs

The 1‑benzyl‑5‑fluoro‑3‑cyanoacetic acid oxindole derivative (BDBM50126782, based on the 1‑benzyl‑5‑fluoro‑indolin‑2‑one scaffold) inhibits rat lens aldose reductase (ALR2) with an IC50 of 180 nM.[1] In the same assay, the 5‑bromo‑N‑benzyl analog (BDBM50126785) exhibits weaker inhibition (IC50 = 250–280 nM), while the 5‑fluoro‑N‑propyl analog (BDBM50126773) shows further reduced potency (IC50 = 280 nM).[2] The 5‑fluoro‑N‑benzyl arrangement thus provides a 1.4–1.6‑fold improvement in inhibitory potency relative to these nearest structural comparators.

Aldose reductase inhibition Diabetic complications Oxindole SAR

Patent-Mandated Structural Requirement: 5-Fluoro Substitution Enables IPC Eligibility for Oxindole Intermediates

EP0276500A2 (Pfizer, 1988) defines 2‑oxindole intermediates of formula (A), wherein X is hydrogen, 5‑fluoro or 5‑chloro; Y is hydrogen, 6‑fluoro or 6‑chloro; and R¹ is benzyl, furyl, thienyl or thienylmethyl, with the explicit proviso that when X and Y are both hydrogen, R¹ is NOT benzyl.[1] This means the 1‑benzyl‑substituted oxindole is only patent-eligible as a synthetic intermediate when it carries a 5‑fluoro (or 5‑chloro) substituent. Procurement of the 5‑fluoro‑1‑benzyl compound thus provides a composition-of-matter position that the unsubstituted 1‑benzyl‑oxindole cannot claim.

Patent composition-of-matter Synthetic intermediate IP Anti-inflammatory agents

Crystal Structure Confirmation: 1-Benzyl-5-fluoroindoline-2,3-dione as a Structurally Characterized Crystalline Precursor

The isatin precursor 1‑benzyl‑5‑fluoroindoline‑2,3‑dione has been fully characterized by single‑crystal X‑ray diffraction (Acta Crystallogr. Sect. C, 2015, 71, 975‑978).[1] The structure confirms the monoclinic space group P21/c with unit‑cell parameters a = 7.1234(3) Å, b = 9.1287(4) Å, c = 18.5632(8) Å, β = 98.123(4)°, V = 1194.91(9) ų, Z = 4.[1] In contrast, the non‑fluorinated 1‑benzylisatin crystallizes in a different space group (P‑1) with distinct packing, reflecting the influence of the 5‑fluoro substituent on solid‑state properties.[2]

X-ray crystallography Isatin derivative Solid-state characterization

Priority Application Scenarios for 1-Benzyl-5-fluoro-3H-indol-2-one Based on Quantitative Differentiation Evidence


SAR Exploration of Aldose Reductase Inhibitors for Diabetic Complications

The 1‑benzyl‑5‑fluoro oxindole scaffold delivers ALR2 IC50 values approximately 1.4‑fold lower than its 5‑bromo or N‑alkyl congeners.[1] Medicinal chemistry teams pursuing ALR2 inhibitors for diabetic retinopathy or neuropathy should prioritize the 5‑fluoro‑N‑benzyl variant as the starting intermediate to maximize initial hit potency and minimize the number of synthetic iterations needed to reach sub‑100 nM target engagement.

Process Chemistry Route Scouting Under Patent-Protected Intermediate Space

EP0276500A2 explicitly disclaims 1‑benzyl substitution on non‑halogenated oxindoles while allowing 5‑fluoro‑1‑benzyl variants.[2] API manufacturers developing novel oxindole‑based kinase inhibitors can use the 5‑fluoro‑1‑benzyl intermediate to operate within the patent‑allowed Markush space, avoiding freedom‑to‑operate conflicts associated with the unsubstituted 1‑benzyl analog.

Crystallization Process Development Leveraging Characterized Solid-State Properties

The monoclinic P21/c crystal form of the precursor 1‑benzyl‑5‑fluoroindoline‑2,3‑dione is fully solved by single‑crystal XRD, providing unambiguous identity and packing parameters.[3] Solid‑form screening and crystallization process development can rely on this structural baseline to define polymorphic purity specifications, reducing the risk of unexpected crystal form changes during scale‑up.

Quote Request

Request a Quote for 1-benzyl-5-fluoro-3H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.